molecular formula C10H9BrF3NO2 B1518903 2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate CAS No. 1087788-77-9

2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate

Cat. No. B1518903
M. Wt: 312.08 g/mol
InChI Key: BYUMTFVBLZLSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate is a chemical compound with a wide range of applications in scientific research. It is an organofluorine compound that is used as a reagent in various reactions, such as the preparation of fluorinated compounds and the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of other compounds, such as brominated compounds and other organic compounds. This compound is also used as a catalyst in organic reactions and as a reagent in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has focused on synthesizing and characterizing new derivatives and compounds related to "2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate" for potential applications in drug development and materials science. For instance, the synthesis of acylthioureas and their testing for antibacterial properties have been explored, demonstrating potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, innovative catalyst systems for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates have been developed, which could be applied in the synthesis of complex organic molecules (Wolfe et al., 2000).

Photoredox Catalysis

The application of photoredox catalysis in the field of synthetic organic chemistry has been significant, particularly in the development of new protocols for tri- and difluoromethylation of various skeletons. This research is crucial for the pharmaceutical and agrochemical sectors, where trifluoromethyl and difluoromethyl groups are common structural motifs (Koike & Akita, 2016).

Antitumor Immune Function and Bioorthogonal Chemistry

Studies have also delved into the antitumor immune functions of pyroptosis, a type of cell death, through the application of bioorthogonal chemistry. This innovative approach has led to the controlled release of therapeutic agents into tumor cells, highlighting a novel method for cancer treatment (Wang et al., 2020).

Polymer Science and Materials Chemistry

In materials science, the synthesis and characterization of methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions have been investigated, revealing potential applications in manufacturing and reducing environmental impact (Zhang, Zhang, & Sun, 2011). Furthermore, research on enhancing the solid-state emission of poly(thiophene)s through molecular control demonstrates the importance of these materials in optoelectronic applications (Li, Vamvounis, & Holdcroft, 2002).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-6-4-7(2-3-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUMTFVBLZLSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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